molecular formula C14H14Br2N2O2 B14716378 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline CAS No. 6948-51-2

4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline

Cat. No.: B14716378
CAS No.: 6948-51-2
M. Wt: 402.08 g/mol
InChI Key: UYCWJJAOVFTDAC-UHFFFAOYSA-N
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Description

4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amino group attached to an aromatic ring. The compound’s structure includes two bromine atoms and two methoxy groups, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline typically involves multi-step organic reactions. One possible route could be:

    Bromination: Starting with a methoxy-substituted benzene, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) to introduce bromine atoms at specific positions on the aromatic ring.

    Nitration and Reduction: The brominated compound can then undergo nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce a nitro group. This nitro group can be reduced to an amino group using reducing agents like tin (Sn) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are commonly used to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to remove bromine atoms or convert the amino group to other functional groups.

    Substitution: Halogen atoms (bromine) can be substituted with other groups like hydroxyl, alkyl, or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or sodium methoxide (NaOCH3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: May serve as a probe or marker in biochemical assays.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: Could be used in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of bromine and methoxy groups can affect its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromo-5-methoxyphenol
  • 4-Amino-2-bromo-5-methoxybenzoic acid
  • 4-Amino-2-bromo-5-methoxybenzaldehyde

Uniqueness

4-(4-Amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline is unique due to the presence of two bromine atoms and two methoxy groups, which can significantly influence its chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different physical properties, reactivity, and biological activity.

Properties

CAS No.

6948-51-2

Molecular Formula

C14H14Br2N2O2

Molecular Weight

402.08 g/mol

IUPAC Name

4-(4-amino-2-bromo-5-methoxyphenyl)-5-bromo-2-methoxyaniline

InChI

InChI=1S/C14H14Br2N2O2/c1-19-13-3-7(9(15)5-11(13)17)8-4-14(20-2)12(18)6-10(8)16/h3-6H,17-18H2,1-2H3

InChI Key

UYCWJJAOVFTDAC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C2=CC(=C(C=C2Br)N)OC)Br)N

Origin of Product

United States

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